Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

Catalog No.
S1800020
CAS No.
155773-67-4
M.F
C80H88CuN8O8
M. Wt
1353.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-na...

CAS Number

155773-67-4

Product Name

Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine

IUPAC Name

copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene

Molecular Formula

C80H88CuN8O8

Molecular Weight

1353.1 g/mol

InChI

InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2

InChI Key

JJIWQZDKAOMTKU-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2]

Canonical SMILES

CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2]

Potential Applications in Photovoltaic Cells

One area of research explores CuOBu-Nc as a light-harvesting material in photovoltaic cells. Photovoltaic cells, also known as solar cells, convert light energy into electricity. Naphthalocyanines, including CuOBu-Nc, possess strong light absorption properties due to their extended conjugated π-electron systems []. Researchers are investigating how CuOBu-Nc can be incorporated into solar cell designs to improve light capture efficiency and overall energy conversion [].

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

Another area of research investigates CuOBu-Nc for use in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that utilizes organic materials to emit light. Similar to its potential application in solar cells, CuOBu-Nc's light emission properties are of interest. Researchers are studying how CuOBu-Nc's structure and chemical modifications can be tuned to achieve desired emission colors and improve OLED device performance [].

CuO-NcBu is a metallophthalocyanine, a class of organic compounds with a large, planar structure containing a central metal ion coordinated by nitrogen atoms. In this case, the central metal is copper (II) (Cu2+), surrounded by a macrocycle formed from four isoindolinone units linked by nitrogen atoms. Eight butoxy groups (OC4H9) are attached to the periphery of the macrocycle [].


Molecular Structure Analysis

CuO-NcBu possesses a highly conjugated aromatic system due to the delocalized electrons within the macrocycle. The central copper ion is bound to four nitrogen atoms in a square planar geometry []. The bulky butoxy substituents extend outwards from the macrocycle, influencing the solubility and self-assembly properties of the molecule [].


Chemical Reactions Analysis

  • Synthesis: Metallophthalocyanines like CuO-NcBu are typically synthesized by cyclotetramerization reactions. This involves the condensation of four phthalonitrile units in the presence of a copper salt under high temperatures [].
  • Decomposition: Metallophthalocyanines are generally thermally stable. Decomposition likely occurs at high temperatures, but the specific products are not documented for CuO-NcBu.

Hydrogen Bond Acceptor Count

16

Exact Mass

1351.602109 g/mol

Monoisotopic Mass

1351.602109 g/mol

Heavy Atom Count

97

Dates

Modify: 2023-08-15

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